REACTION_CXSMILES
|
[F:1][C:2]([F:17])([F:16])[CH2:3][O:4][CH:5]1[CH2:8][N:7](C(OC(C)(C)C)=O)[CH2:6]1.O1CCOCC1.[ClH:24]>C(OCC)(=O)C>[ClH:24].[F:1][C:2]([F:17])([F:16])[CH2:3][O:4][CH:5]1[CH2:8][NH:7][CH2:6]1 |f:1.2,4.5|
|
Name
|
|
Quantity
|
350 mg
|
Type
|
reactant
|
Smiles
|
FC(COC1CN(C1)C(=O)OC(C)(C)C)(F)F
|
Name
|
|
Quantity
|
3 mL
|
Type
|
reactant
|
Smiles
|
O1CCOCC1.Cl
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred at room temperature for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
under cooling with ice
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was concentrated
|
Type
|
CUSTOM
|
Details
|
to give a mixture
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
Cl.FC(COC1CNC1)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 224 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |